molecular formula C12H20N2O2S B4545729 1-Butyl-4-(dimethylsulfamoylamino)benzene

1-Butyl-4-(dimethylsulfamoylamino)benzene

Cat. No.: B4545729
M. Wt: 256.37 g/mol
InChI Key: JVCIEJKSJVNNIS-UHFFFAOYSA-N
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Description

1-Butyl-4-(dimethylsulfamoylamino)benzene is an organic compound that belongs to the class of substituted benzenes It features a benzene ring substituted with a butyl group and a dimethylsulfamoylamino group

Preparation Methods

The synthesis of 1-Butyl-4-(dimethylsulfamoylamino)benzene can be achieved through several synthetic routes. One common method involves the electrophilic aromatic substitution reaction, where a benzene ring is substituted with a butyl group and a dimethylsulfamoylamino group under specific reaction conditions . Industrial production methods may involve the use of catalysts and optimized reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

1-Butyl-4-(dimethylsulfamoylamino)benzene undergoes various types of chemical reactions, including:

Common reagents used in these reactions include halogens, acids, and organometallic compounds. The major products formed depend on the specific reaction and conditions employed.

Scientific Research Applications

1-Butyl-4-(dimethylsulfamoylamino)benzene has several scientific research applications, including:

Mechanism of Action

Comparison with Similar Compounds

1-Butyl-4-(dimethylsulfamoylamino)benzene can be compared with other substituted benzenes, such as:

These compounds share similar structural features but differ in the nature and position of substituents on the benzene ring, which can influence their chemical reactivity and applications.

Properties

IUPAC Name

1-butyl-4-(dimethylsulfamoylamino)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2O2S/c1-4-5-6-11-7-9-12(10-8-11)13-17(15,16)14(2)3/h7-10,13H,4-6H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVCIEJKSJVNNIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)NS(=O)(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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